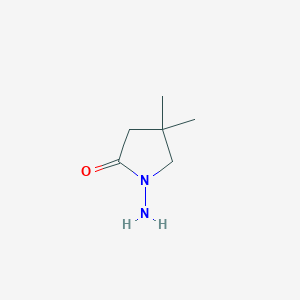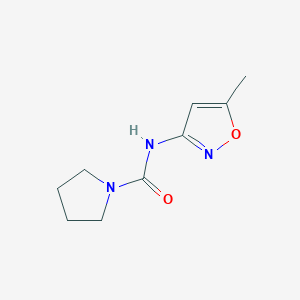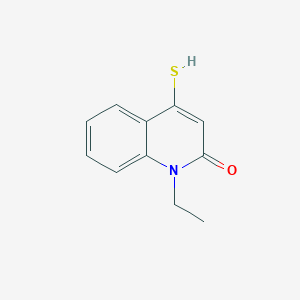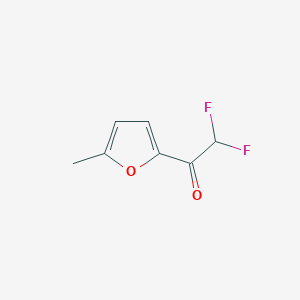![molecular formula C11H10N2OS B12870091 1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]- CAS No. 633313-83-4](/img/structure/B12870091.png)
1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is an organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrole ring attached to the 3-position via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学研究应用
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
作用机制
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
(2-(Methylthio)phenyl)(pyridin-3-yl)methanone: Similar structure but with a phenyl ring instead of a pyrrole ring.
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Contains a benzimidazole ring instead of a pyrrole ring.
Uniqueness
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is unique due to the presence of both a pyridine and a pyrrole ring, which can confer distinct electronic and steric properties. This combination can enhance its reactivity and potential biological activities compared to similar compounds.
属性
CAS 编号 |
633313-83-4 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC 名称 |
(2-methylsulfanylpyridin-3-yl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2OS/c1-15-10-9(5-4-6-12-10)11(14)13-7-2-3-8-13/h2-8H,1H3 |
InChI 键 |
LWJNAFLWDXFXBY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)




![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)



![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)


